1,1-Bis(tert-butylperoxy)cyclohexane
Overview
Description
1,1-Bis(tert-butylperoxy)cyclohexane, also known as TBPC, is an organic compound used as an oxidizing agent in organic synthesis and a reagent for the formation of peroxides. It is a stable, colorless solid that is soluble in organic solvents and has a low vapor pressure. It is also a highly efficient, mild and safe oxidizing agent with a wide range of applications in organic synthesis.
Scientific Research Applications
Thermal Decomposition and Stability Analysis
Thermal Decomposition with Contaminants : The thermal instability of 1,1-bis(tert-butylperoxy)cyclohexane (BTBPC) is significant due to its two active O–O peroxide groups. Research has focused on its behavior both alone and when mixed with sulfuric acid, demonstrating variations in its thermal stability and decomposition kinetics. The presence of sulfuric acid notably influences the decomposition reaction of BTBPC, especially at higher concentrations (Hsueh et al., 2016).
Thermal Reactive Hazards with Nitric Acid : Another study explored BTBPC's runaway reactions when mixed with various concentrations of nitric acid. The study identified critical thermokinetic parameters like exothermic onset temperature and activation energy, highlighting the increased thermal hazards when BTBPC is mixed with higher concentrations of nitric acid (Hsueh et al., 2012).
Interactions with Hydrochloric Acid : Research on BTBPC mixed with hydrochloric acid provided insights into the substance's thermokinetic parameters under various conditions. This study revealed that BTBPC's reaction kinetics become more complex with increasing concentrations of hydrochloric acid (Lin et al., 2015).
Low Heating Rate Analysis : A study examining BTBPC at low heating rates using differential scanning calorimetry identified critical thermokinetic parameters. It suggested that storing BTBPC below certain temperatures could be a safer approach (Hsueh et al., 2014).
Radical Formation and Catalysis
ESR Spin-Trap Study of Radicals : The thermolysis of bis(tert-alkylperoxy)alkanes, including 1,1-bis(tert-alkylperoxy)cycloalkanes, was studied to capture the radicals generated during the process. This study contributes to understanding the radical formation mechanisms in these compounds (Mekarbane & Tabner, 2000).
Catalytic Activity in Oxidation Reactions : Research involving the synthesis of copper-sodium phenylsilsesquioxane demonstrated the catalytic activity of this compound in the oxidation of alkanes and alcohols with peroxides, showing the potential application of BTBPC in catalysis processes (Kulakova et al., 2019).
Other Applications
Synthesis of Organosoluble Polyether Imides : A new bulky pendent bis(ether anhydride) derived from 1,1-bis[4-(4-dicarboxyphenoxy)phenyl]-4-tert-butylcyclohexane dianhydride was synthesized, leading to the development of poly(ether imide)s with excellent solubility and thermal stability. This showcases the application of BTBPC derivatives in polymer science (Liaw et al., 2001).
Preparation of Biphenols Containing Cyclohexyl Groups : An improved one-pot, two-step process was developed for the synthesis of various biphenols containing cyclohexyl groups, utilizing BTBPC derivatives. This method highlights the versatility of BTBPC in organic synthesis (Yu Lame, 2015).
properties
IUPAC Name |
1,1-bis(tert-butylperoxy)cyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O4/c1-12(2,3)15-17-14(10-8-7-9-11-14)18-16-13(4,5)6/h7-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLFISVKRDQEBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OOC1(CCCCC1)OOC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O4 | |
Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 40% WITH INERT INORGANIC SOLID, WITH >= 13% PHLEGMATIZER] | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 50% WITH PHLEGMATIZER] | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION] | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044907 | |
Record name | Cyclohexylidenebis(tert-butyl) peroxide | |
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Molecular Weight |
260.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Organic solvent solution, added to lessen explosion hazard., Particularly heat and contamination sensitive., Liquid | |
Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION] | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE] | |
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Record name | Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylethyl) | |
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Product Name |
1,1-Bis(tert-butylperoxy)cyclohexane | |
CAS RN |
3006-86-8 | |
Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 40% WITH INERT INORGANIC SOLID, WITH >= 13% PHLEGMATIZER] | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 50% WITH PHLEGMATIZER] | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [<= 77% IN SOLUTION] | |
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Record name | 1,1-DI-(TERT-BUTYLPEROXY)CYCLOHEXANE, [TECHNICALLY PURE] | |
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Record name | 1,1-Bis(tert-butylperoxy)cyclohexane | |
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Record name | 1,1-Bis(tert-butylperoxy)cyclohexane | |
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Record name | Peroxide, 1,1'-cyclohexylidenebis[2-(1,1-dimethylethyl) | |
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Record name | Cyclohexylidenebis(tert-butyl) peroxide | |
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Record name | Cyclohexylidenebis[tert-butyl] peroxide | |
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Record name | 1,1-BIS(TERT-BUTYLPEROXY)CYCLOHEXANE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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